4-Methoxy-cinnamyl chloride

Description

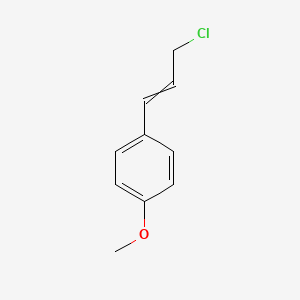

4-Methoxy-cinnamyl chloride (IUPAC: (E)-3-(4-methoxyphenyl)acryloyl chloride; CAS 34446-64-5) is an acyl chloride derivative characterized by a cinnamoyl backbone substituted with a methoxy group at the para position of the aromatic ring. Its molecular formula is C₁₀H₉ClO₂, with a molar mass of 196.63 g/mol and a density of 1.206 g/cm³. Key physical properties include a melting point of 49–50°C, boiling point of 317°C, and flash point of 118°C .

Structurally, it features a conjugated α,β-unsaturated carbonyl system, making it reactive toward nucleophiles like amines and alcohols. This reactivity is exploited in organic synthesis to prepare cinnamate esters, amides, or metal-coordinated complexes .

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-(3-chloroprop-1-enyl)-4-methoxybenzene |

InChI |

InChI=1S/C10H11ClO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8H2,1H3 |

InChI Key |

YHRPNAWFNBZECU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural similarities with 4-methoxy-cinnamyl chloride, differing primarily in their aromatic substitution patterns or functional groups:

Physicochemical Properties

- Thermal Stability : this compound decomposes at high temperatures (>300°C), whereas 4-methoxybenzoyl chloride is more thermally stable due to its aromatic stabilization .

- Solubility : Both compounds are soluble in polar aprotic solvents (e.g., THF, DCM) but hydrolyze rapidly in aqueous environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing high-purity 4-Methoxy-cinnamyl chloride, and how can reaction efficiency be optimized?

- Methodology :

- Friedel-Crafts acylation or direct chlorination of 4-methoxycinnamic acid derivatives (e.g., using thionyl chloride or PCl₃) are common routes. Optimize reaction efficiency by controlling stoichiometry (excess chlorinating agent), temperature (0–5°C to minimize side reactions), and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Purification : Use fractional distillation (low-pressure conditions) or recrystallization (non-polar solvents like hexane) to isolate high-purity product. Monitor purity via TLC or GC-MS .

Q. How should researchers handle and store this compound to prevent decomposition?

- Handling : Use gloves, face shields, and fume hoods to avoid dermal/ocular exposure. In case of contact, rinse immediately with water (15+ minutes for eyes) and consult a physician .

- Storage : Store in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and prolonged exposure to light, as hydrolysis generates HCl and methoxycinnamic acid .

Q. What analytical techniques are most effective for characterizing this compound and detecting impurities?

- Primary methods :

- NMR spectroscopy (¹H/¹³C) to confirm structure (e.g., methoxy proton at ~3.8 ppm, vinyl protons at 6.3–7.5 ppm) .

- HPLC/GC-MS to quantify purity and detect hydrolyzed byproducts (e.g., 4-methoxycinnamic acid) .

- Supplementary methods : FT-IR for functional group analysis (C=O stretch ~1700 cm⁻¹, C-Cl ~750 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitution in this compound?

- Key factors :

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, favoring SN2 mechanisms at the α-carbon. Non-polar solvents may stabilize carbocation intermediates (SN1) .

- Temperature : Lower temperatures (–10°C) reduce side reactions (e.g., elimination) in SN2 pathways.

- Catalysts : Lewis acids (e.g., AlCl₃) can activate the carbonyl group, directing substitution to the β-position .

Q. What computational models predict the stability of this compound under varying pH and temperature conditions?

- Models :

- Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-Cl and C-O bonds, predicting hydrolysis susceptibility. For example, lower BDE for C-Cl (~250 kJ/mol) indicates faster hydrolysis in aqueous media .

- Molecular Dynamics (MD) simulations model solvent interactions to predict degradation rates. Polar solvents (e.g., water) accelerate hydrolysis via nucleophilic attack at the carbonyl carbon .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Approach :

- Cross-validate data across multiple techniques (e.g., NMR, X-ray crystallography). For example, conflicting NOESY correlations may arise from conformational flexibility; use variable-temperature NMR to resolve dynamics .

- Reference standardized databases (e.g., NIST Chemistry WebBook) for benchmark spectral peaks .

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

- Safety protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.